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molecular formula C7H13BrOS B8158088 S-(5-Bromopentyl)ethanethioate

S-(5-Bromopentyl)ethanethioate

Cat. No. B8158088
M. Wt: 225.15 g/mol
InChI Key: SUCUQNYTWCKUTM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08940716B2

Procedure details

To a mixture of NaOH (2.1 g, 52.6 mmol) in dry THF (15.8 mL) was added 1,5-dibromopentane (21.75 g, 95 mmol), followed by ethanethioic S-acid (4 g, 52.6 mmol). The mixture was stirred at rt overnight. It was quenched by adding Et2O (20 mL). The reaction mixture was filtered through a pad of celite, and rinsed with Et2O. The filtrate was concentrated to afford crude product, which was used in the next reaction without further purification.
Name
Quantity
2.1 g
Type
reactant
Reaction Step One
Name
Quantity
15.8 mL
Type
solvent
Reaction Step One
Quantity
21.75 g
Type
reactant
Reaction Step Two
Quantity
4 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[OH-].[Na+].Br[CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][Br:9].[C:10](=[O:13])([SH:12])[CH3:11]>C1COCC1>[C:10](=[O:13])([S:12][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][Br:9])[CH3:11] |f:0.1|

Inputs

Step One
Name
Quantity
2.1 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
15.8 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
21.75 g
Type
reactant
Smiles
BrCCCCCBr
Step Three
Name
Quantity
4 g
Type
reactant
Smiles
C(C)(S)=O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at rt overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
It was quenched
ADDITION
Type
ADDITION
Details
by adding Et2O (20 mL)
FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered through a pad of celite
WASH
Type
WASH
Details
rinsed with Et2O
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated
CUSTOM
Type
CUSTOM
Details
to afford crude product, which
CUSTOM
Type
CUSTOM
Details
was used in the next reaction without further purification

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
Smiles
C(C)(SCCCCCBr)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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